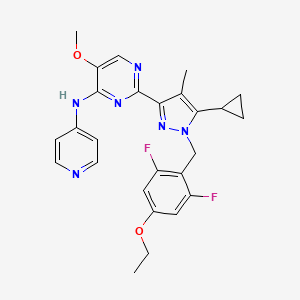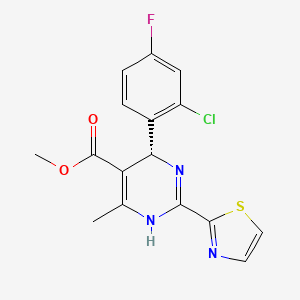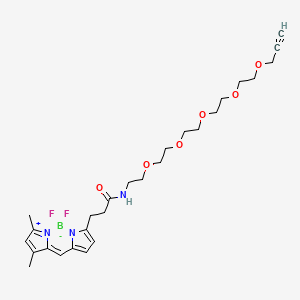
BDP FL-PEG5-propargyl
Descripción general
Descripción
BDP FL-PEG5-propargyl is a compound that features a boron-dipyrromethene (BDP) fluorophore linked to a polyethylene glycol (PEG) spacer arm, which terminates in a reactive propargyl group. This structure allows for site-specific conjugation via Click Chemistry, making it ideal for labeling antibodies, proteins, or probes. The hydrophilic PEG spacer enhances water solubility, making it suitable for various biological applications .
Aplicaciones Científicas De Investigación
BDP FL-PEG5-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the development of advanced materials and nanotechnology
Mecanismo De Acción
BDP FL-PEG5-propargyl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BDP FL-PEG5-propargyl involves several steps:
Synthesis of BDP Fluorophore: The BDP fluorophore is synthesized by reacting pyrrole with a boron-containing compound under controlled conditions to form the boron-dipyrromethene core.
Attachment of PEG Spacer: The PEG spacer is then attached to the BDP fluorophore through a series of reactions involving esterification or amidation.
Introduction of Propargyl Group: Finally, the propargyl group is introduced to the PEG spacer via a nucleophilic substitution reaction, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of BDP Fluorophore: Large-scale synthesis of the BDP fluorophore using industrial reactors.
PEGylation: Attachment of the PEG spacer to the BDP fluorophore using automated systems to ensure consistency and purity.
Propargylation: Introduction of the propargyl group using high-throughput reactors to achieve the desired product in large quantities
Análisis De Reacciones Químicas
Types of Reactions
BDP FL-PEG5-propargyl undergoes several types of chemical reactions:
Click Chemistry: The propargyl group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Substitution Reactions:
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazoles.
Nucleophiles: Employed in substitution reactions to introduce different functional groups
Major Products
Triazoles: Formed from Click Chemistry reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions
Comparación Con Compuestos Similares
Similar Compounds
BDP FL-PEG3-propargyl: Similar structure but with a shorter PEG spacer.
BDP FL-PEG7-propargyl: Similar structure but with a longer PEG spacer.
BDP FL-PEG5-azide: Contains an azide group instead of a propargyl group
Uniqueness
BDP FL-PEG5-propargyl is unique due to its optimal PEG spacer length, which provides a balance between water solubility and flexibility for conjugation. The propargyl group allows for efficient Click Chemistry reactions, making it a versatile tool for various applications .
Propiedades
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLESDPNBDJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCC#C)C=C3[N+]1=C(C=C3C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38BF2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




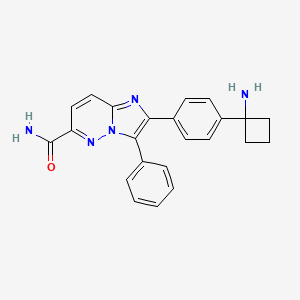


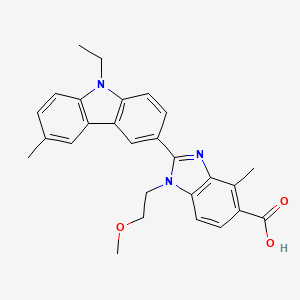

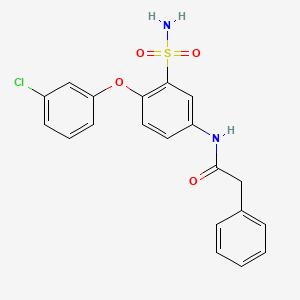

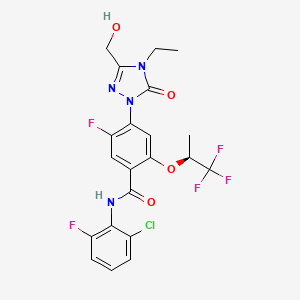
![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)
